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molecular formula C11H12O2S B8277588 1-(Phenylthio)pentane-2,4-dione

1-(Phenylthio)pentane-2,4-dione

Cat. No. B8277588
M. Wt: 208.28 g/mol
InChI Key: XONQJZYCHZILBQ-UHFFFAOYSA-N
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Patent
US07981882B2

Procedure details

1-(Phenyltlhio)pentane-2,4-dione Stir 1,1-dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate (1.11 g, 3.60 mmol) in TFA (3 mL) for 20 h at RT. Quench with water (10 mL), and extract using diethyl ether (10 mL). Wash organic layer with water (3×10 mL), dry (MgSO4), concentrate and purify (silica gel chromatography, eluting with 100:0 to 80:20 2-methylpentane:EtOAc) to give the title compound as an orange oil (513 mg, 69%).
[Compound]
Name
1-(Phenyltlhio)pentane-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:12](=[O:21])[CH2:13][S:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)C(OC(C)(C)C)=O)(=[O:3])[CH3:2]>C(O)(C(F)(F)F)=O>[C:15]1([S:14][CH2:13][C:12](=[O:21])[CH2:4][C:1](=[O:3])[CH3:2])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
1-(Phenyltlhio)pentane-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,1-dimethylethyl 2-acetyl-3-oxo-4-(phenylthio)butanoate
Quantity
1.11 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC(C)(C)C)C(CSC1=CC=CC=C1)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic layer with water (3×10 mL), dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 100:0 to 80:20 2-methylpentane:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 513 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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